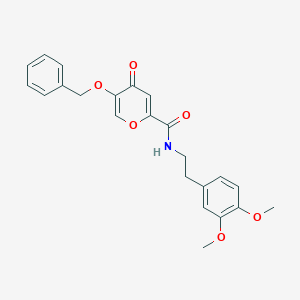

5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

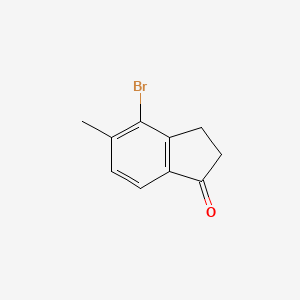

5-(Benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a chemical compound that belongs to the class of organic compounds known as pyranones. These compounds are characterized by a pyran ring bearing a ketone group. This specific compound incorporates additional functional groups such as benzyloxy and dimethoxyphenethyl, which may influence its physical, chemical, and potentially biological properties.

Synthesis Analysis

The synthesis of pyranone derivatives, including compounds with structural similarities to this compound, often involves cyclization reactions facilitated by hydrogen bonding interactions. For example, Kranjc et al. (2012) describe the synthesis of related compounds through reactions that highlight the role of supramolecular aggregation controlled by π-π interactions and hydrogen bonding (Kranjc et al., 2012).

Molecular Structure Analysis

The molecular structure of pyranone derivatives is often characterized by X-ray crystallography, which reveals details about their crystalline form and intermolecular interactions. For instance, the study by Kranjc et al. (2012) provides insights into how N–H···O interactions facilitate the formation of centrosymmetric hydrogen-bonded dimers in such compounds, which is crucial for understanding their molecular arrangement and potential reactivity (Kranjc et al., 2012).

Chemical Reactions and Properties

The chemical behavior of pyranone derivatives can be influenced by their functional groups. The presence of benzyloxy and dimethoxyphenethyl groups may affect their reactivity in nucleophilic addition, substitution reactions, or their participation in forming supramolecular assemblies through weak intermolecular forces. The synthesis pathways often involve key reactions such as Suzuki cross-coupling, as demonstrated in related compounds for introducing aryl groups into the pyranone framework (Ahmad et al., 2021).

Applications De Recherche Scientifique

- Orientations futures: Des études supplémentaires sont nécessaires pour élucider ses mécanismes précis et évaluer son efficacité in vivo .

- Applications potentielles: Maladie d'Alzheimer, maladie de Parkinson ou autres troubles neurodégénératifs .

- Implications cliniques: Pourrait être pertinent pour des affections telles que la polyarthrite rhumatoïde ou la maladie inflammatoire de l'intestin .

Propriétés anticancéreuses

Effets neuroprotecteurs

Activité anti-inflammatoire

Recherche cardiovasculaire

Synthèse chimique et chimie médicinale

Recherche sur les produits naturels

Mécanisme D'action

Target of Action

The primary target of this compound is 14α-demethylase (CYP51) . This enzyme is involved in the biosynthesis of sterols, which are essential components of fungal cell membranes .

Mode of Action

The compound interacts with its target, 14α-demethylase, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, disrupting sterol biosynthesis and leading to alterations in the fungal cell membrane

Biochemical Pathways

The inhibition of 14α-demethylase affects the sterol biosynthesis pathway . This disruption can lead to a decrease in ergosterol, a major component of fungal cell membranes, and an accumulation of 14α-methyl sterols . These changes can impair the function and integrity of the cell membrane, affecting the viability of the fungal cells .

Pharmacokinetics

The compound’smolecular weight and structure suggest that it may have good oral bioavailability

Result of Action

The action of this compound results in the disruption of fungal cell membrane function and structure . This can lead to cell death, providing a potential mechanism for the compound’s antifungal activity . .

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-27-19-9-8-16(12-20(19)28-2)10-11-24-23(26)21-13-18(25)22(15-30-21)29-14-17-6-4-3-5-7-17/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPIORUZPHWBPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2486381.png)

![3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2486383.png)

![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride](/img/structure/B2486384.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486386.png)

![2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2486391.png)

![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486396.png)

![8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2486397.png)

![N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2486401.png)

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2486402.png)